1-(2-Furyl)-1-ethanone oxime

Übersicht

Beschreibung

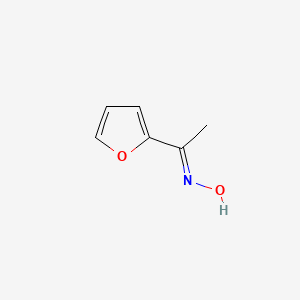

1-(2-Furyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. This compound is derived from 1-(2-furyl)-1-ethanone, where the carbonyl group is converted into an oxime group. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Wirkmechanismus

Target of Action

The compound’s structure suggests it may have similar targets to other furyl compounds

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms . For instance, some furyl compounds have been found to stimulate certain enzymes and inhibit others . More research is needed to determine the specific interactions of 1-(2-Furyl)-1-ethanone oxime with its targets.

Biochemical Pathways

Other furyl compounds have been shown to affect various biochemical pathways . For example, some furyl compounds have been found to be involved in the conversion of biomass into bio-chemicals

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to have various effects, such as antiplatelet activity and anticancer activities

Action Environment

It is known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

1-(2-Furyl)-1-ethanone+NH2OH⋅HCl→1-(2-Furyl)-1-ethanone oxime+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and distillation are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Furyl)-1-ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Nitrofurans

Reduction: Furylamines

Substitution: Substituted furyl oximes

Wissenschaftliche Forschungsanwendungen

1-(2-Furyl)-1-ethanone oxime has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of cephalosporin antibiotics.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

1-(2-Furyl)-1-ethanone oxime can be compared with other similar compounds such as:

Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of furfural oxime.

Furfurylamine: An amine derivative of furan, used in the production of resins and polymers.

2-Furyl methyl ketone: A ketone derivative of furan, used in flavor and fragrance industries.

The uniqueness of this compound lies in its versatile reactivity and its role as an intermediate in the synthesis of various biologically active compounds.

Biologische Aktivität

1-(2-Furyl)-1-ethanone oxime, with the molecular formula C₆H₇NO₂, is an organic compound notable for its distinctive furan ring and oxime functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is synthesized from 1-(2-furyl)-1-ethanone through the conversion of the carbonyl group into an oxime. Its structure allows it to participate in various chemical reactions, enhancing its reactivity and biological efficacy. The compound can exist in two isomeric forms, E and Z, which may influence its biological activity.

Biological Activities

Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are attributed to its ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π interactions.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development in pharmaceutical applications.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against pathogenic fungi. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways. Studies suggest that similar compounds act by inhibiting key enzymes involved in microbial metabolism, leading to reduced growth or cell death.

Interaction with Enzymes

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, it may target acetylcholinesterase or other kinases involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the biological activity of this compound and its derivatives:

- Antibacterial Activity Study : A study evaluated the antibacterial effects of various oxime derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria .

- Antifungal Efficacy Assessment : Another research effort focused on the antifungal properties of this compound against Candida species. The findings revealed a dose-dependent response, with higher concentrations yielding better inhibition rates.

- Pharmacological Profiling : A pharmacological study assessed the compound's potential as a lead for developing new antibiotics. The results suggested that modifications to the oxime structure could enhance its potency and selectivity against specific bacterial strains .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXWEHXMOUJCX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5007-50-1 | |

| Record name | 2-Acetylfuran oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.